6-Bromo-4-chloro-indolin-2-one
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Overview
Description
6-Bromo-4-chloro-indolin-2-one is a derivative of indolin-2-one, a compound known for its diverse biological activities. This compound features bromine and chlorine substituents at the 6th and 4th positions, respectively, on the indolin-2-one core. The presence of these halogen atoms can significantly influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-indolin-2-one typically involves the halogenation of indolin-2-one derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions. The reaction is often carried out in the presence of a catalyst and under specific temperature and solvent conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-indolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indolin-2-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-4-chloro-indolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-indolin-2-one involves its interaction with specific molecular targets. The halogen atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-indolin-2-one: Lacks the bromine substituent, which can affect its reactivity and biological properties.
6-Bromo-indolin-2-one: Lacks the chlorine substituent, leading to different chemical and biological behaviors.
Indolin-2-one: The parent compound without any halogen substituents, used as a reference for comparing the effects of halogenation.
Uniqueness
6-Bromo-4-chloro-indolin-2-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activities. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Properties
Molecular Formula |
C8H5BrClNO |
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Molecular Weight |
246.49 g/mol |
IUPAC Name |
6-bromo-4-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5BrClNO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) |
InChI Key |
NCFGUTUDZWOPNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2Cl)Br)NC1=O |
Origin of Product |
United States |
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